
(2-Bromoethyl)cyclobutane
Overview
Description
(2-Bromoethyl)cyclobutane is an organic compound with the molecular formula C6H11Br. It consists of a cyclobutane ring substituted with a bromoethyl group at the second carbon position. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromoethyl)cyclobutane can be synthesized through various methods. One common approach involves the [2+2] cycloaddition reaction, where ethylene and a suitable bromoalkene undergo a cycloaddition to form the cyclobutane ring. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently .
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale chemical reactors that facilitate the [2+2] cycloaddition reaction. The process involves controlling temperature, pressure, and the concentration of reactants to optimize yield and purity. Industrial production may also involve purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can convert the bromoethyl group into an ethyl group, removing the bromine atom.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic solution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products
Substitution: Products include (2-Hydroxyethyl)cyclobutane or other substituted derivatives.
Oxidation: Products include cyclobutanone or (2-Hydroxyethyl)cyclobutane.
Reduction: The major product is cyclobutane with an ethyl group.
Scientific Research Applications
(2-Bromoethyl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of bromoalkyl groups on biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)cyclobutane involves its reactivity due to the presence of the bromoethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The cyclobutane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: The parent compound without the bromoethyl group.
(2-Chloroethyl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.
(2-Iodoethyl)cyclobutane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(2-Bromoethyl)cyclobutane is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromoethylcyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c7-5-4-6-2-1-3-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUPKKDAPJQUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960078-90-4 | |
| Record name | (2-bromoethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B1523819.png)
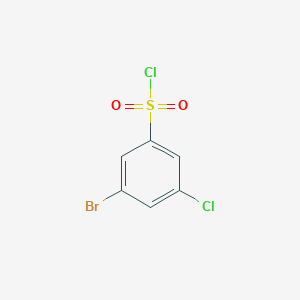
amine](/img/structure/B1523822.png)
![2-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523823.png)

![Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate](/img/structure/B1523827.png)

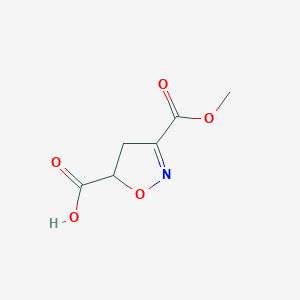
![3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1523830.png)

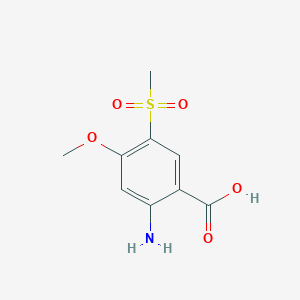
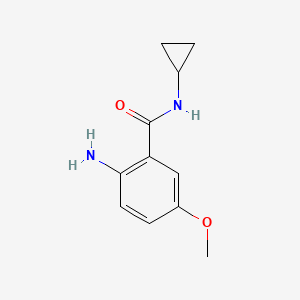
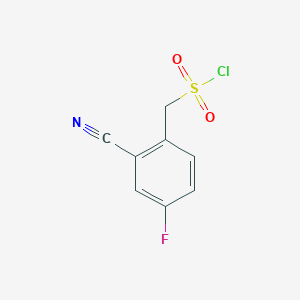
![5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1523840.png)
